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A detailed examination of the selectivity profiles of two widely used PERK inhibitors reveals

critical differences in their off-target activities, with significant implications for experimental

design and data interpretation. While both AMG PERK 44 and GSK2656157 are potent

inhibitors of the primary target, Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK),

their interactions with other kinases diverge substantially. This guide provides a comprehensive

comparison of their off-target effects, supported by experimental data and detailed

methodologies, to aid researchers in selecting the appropriate tool for their studies.

Executive Summary
GSK2656157, a well-characterized PERK inhibitor, has been shown to exert a significant off-

target effect through potent inhibition of Receptor-Interacting Protein Kinase 1 (RIPK1).[1][2]

This interaction is independent of its PERK inhibitory activity and can confound experimental

results in studies related to inflammation, cell death, and ER stress.[1][2] In contrast, AMG
PERK 44 demonstrates a superior selectivity profile, with minimal off-target engagement

across extensive kinase panels.[3][4] Notably, AMG PERK 44 does not inhibit RIPK1, making it

a more suitable tool for specifically investigating PERK signaling in contexts where RIPK1

activity is a potential variable.[1]

Kinase Selectivity Profile
The following tables summarize the inhibitory activity of AMG PERK 44 and GSK2656157

against their intended target, PERK, and key off-targets.
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Table 1: On-Target Potency

Compound Target IC50 (nM) Assay Type

AMG PERK 44 PERK 6 TR-FRET

GSK2656157 PERK 0.9 Cell-free assay

Table 2: Off-Target Effects
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Compound Off-Target IC50 (nM)

Fold
Selectivity
(Off-
Target/PERK)

Key Findings

AMG PERK 44 GCN2 7300 >1000-fold
Highly selective

over GCN2.[3][5]

B-Raf >1000 >160-fold

No significant

inhibition

observed.[5]

RIPK1 No Inhibition -

Does not

interfere with

RIPK1 activity.[1]

Kinome Scan

(387 kinases)
- -

Clean selectivity

profile at 1 µM.

[3]

GSK2656157 RIPK1 Potent Inhibition -

Direct and potent

inhibitor of

RIPK1.[1][2]

HRI 460 ~500-fold

Significant

activity against

HRI.[6]

Kinome Scan

(300 kinases)
- -

Generally

selective, but

with notable

exceptions.[7][8]

Signaling Pathways
The intended and off-target signaling pathways for both inhibitors are depicted below.
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GSK2656157 Off-Target RIPK1 Signaling.

Experimental Protocols
A general workflow for assessing kinase inhibitor selectivity is outlined below, followed by

specific methodologies used in the characterization of AMG PERK 44 and GSK2656157.
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General Kinase Inhibitor Selectivity Workflow.

KINOMEscan Profiling:

This methodology is employed to assess the selectivity of a compound against a large panel of

kinases. The assay is based on a competition binding assay where the test compound is

incubated with a DNA-tagged kinase and a ligand-immobilized solid support. The amount of

kinase bound to the solid support is quantified by qPCR of the DNA tag. A reduction in the

amount of bound kinase in the presence of the test compound indicates interaction.

AMG PERK 44: Screened at 1 µM against 387 kinases.[3]
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GSK2656157: Profiled against a panel of 300 kinases.[6][7]

TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Assay:

This assay was used to determine the IC50 of AMG PERK 44 for PERK. It measures the

inhibition of PERK kinase activity by quantifying the phosphorylation of a substrate. The assay

utilizes a europium-labeled anti-phospho-substrate antibody and an allophycocyanin-labeled

substrate. When the substrate is phosphorylated, the two fluorophores are brought into

proximity, allowing for FRET. Inhibition of PERK reduces the FRET signal.

ADP-Glo Kinase Assay:

This luminescent assay was used to measure the kinase activity of both PERK and RIPK1. The

assay quantifies the amount of ADP produced during the kinase reaction. After the kinase

reaction, a reagent is added to deplete the remaining ATP, and then a second reagent is added

to convert the produced ADP into ATP. This newly synthesized ATP is then used in a luciferase

reaction to generate a luminescent signal that is proportional to the ADP concentration and,

therefore, the kinase activity.

Cellular Assays for PERK Inhibition:

The cellular potency of the inhibitors was determined by measuring the inhibition of PERK

autophosphorylation and the phosphorylation of its downstream substrate, eIF2α. This is

typically assessed by Western blotting or other immunoassays in cells treated with an ER

stress-inducing agent (e.g., tunicamycin or thapsigargin) in the presence of the inhibitor.

TNF-induced Cell Death Assays:

To investigate the off-target effects of GSK2656157 on RIPK1, cell viability assays were

performed in mouse embryonic fibroblasts (MEFs) treated with TNFα in combination with either

a TAK1 inhibitor or a pan-caspase inhibitor to induce RIPK1-dependent apoptosis or

necroptosis, respectively.[1] The ability of the inhibitors to protect cells from TNF-induced death

was measured.[1]
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The choice between AMG PERK 44 and GSK2656157 as a pharmacological tool to study

PERK signaling should be made with careful consideration of their distinct off-target profiles.

GSK2656157's potent inhibition of RIPK1 necessitates caution, particularly in research areas

where TNF signaling and RIPK1-mediated pathways are relevant. In such cases, the highly

selective nature of AMG PERK 44, which lacks this off-target activity, makes it a more reliable

and specific inhibitor for elucidating the physiological and pathological roles of PERK.

Researchers are encouraged to consider the potential for off-target effects to influence their

experimental outcomes and to select the most appropriate inhibitor for their specific research

question.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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